2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information on the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This includes information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Synthesis for Anticonvulsant and Antitumor Applications
Compounds containing the sulfonamide moiety, including structures similar to 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide, have been synthesized and evaluated for their potential in medical applications, particularly as anticonvulsant and antitumor agents. For example, derivatives of heterocyclic compounds incorporating a sulfonamide thiazole moiety have shown protection against convulsions in preclinical models, highlighting their potential as anticonvulsant agents (Farag et al., 2012). Additionally, benzothiazole derivatives bearing different heterocyclic rings have been synthesized and screened for antitumor activity, with some compounds demonstrating considerable efficacy against cancer cell lines, underscoring the significance of such structures in cancer research (Yurttaş et al., 2015).
Investigations into Metabolic Stability
Research has also focused on improving the metabolic stability of compounds with benzothiazole rings. Studies have explored various heterocyclic analogues as alternatives to enhance metabolic profiles, which is crucial for the development of therapeutics with better pharmacokinetic properties. For instance, modifications to the benzothiazole ring have been investigated to reduce metabolic deacetylation, a common pathway that affects the stability and efficacy of such compounds (Stec et al., 2011).
Antimicrobial and Enzyme Inhibitory Potential
Compounds incorporating the sulfonamide moiety have been synthesized for antimicrobial applications, showing promising results against various bacterial and fungal strains. This includes the development of novel sulfonamide derivatives with significant cytotoxic activity against cancer cell lines and potential as antimicrobial agents (Ghorab et al., 2015). Additionally, sulfonamide compounds have been evaluated for their enzyme inhibitory activities, including against α-glucosidase and acetylcholinesterase, highlighting their potential in addressing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-20(16-19-13-4-2-3-5-14(13)24-16)10-15(21)18-11-6-8-12(9-7-11)25(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRVLQSCGHDNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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